molecular formula C8H4BrNO2S B12283895 7-Bromobenzo[D]isothiazole-3-carboxylic acid

7-Bromobenzo[D]isothiazole-3-carboxylic acid

Cat. No.: B12283895
M. Wt: 258.09 g/mol
InChI Key: AZYHMKOKAWRIDH-UHFFFAOYSA-N
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Description

7-Bromobenzo[D]isothiazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO2S It is a derivative of benzoisothiazole, featuring a bromine atom at the 7th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobenzo[D]isothiazole-3-carboxylic acid typically involves the bromination of benzoisothiazole derivatives followed by carboxylation. One common method includes the following steps:

    Bromination: Benzoisothiazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 7th position.

    Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromobenzo[D]isothiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted benzoisothiazole derivatives.

    Oxidation Products: Oxidized forms of the compound, potentially with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

7-Bromobenzo[D]isothiazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 7-Bromobenzo[D]isothiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzoisothiazole-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    7-Chlorobenzo[D]isothiazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    7-Fluorobenzo[D]isothiazole-3-carboxylic acid: Contains a fluorine atom, offering distinct properties compared to the brominated version.

Uniqueness

7-Bromobenzo[D]isothiazole-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for particular synthetic and research applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

7-bromo-1,2-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrNO2S/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12)

InChI Key

AZYHMKOKAWRIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SN=C2C(=O)O

Origin of Product

United States

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